[1,2,4]Triazolo[4,3-a]pyrimidines constitute a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry. These compounds are characterized by a fused triazole and pyrimidine ring system, which provides a versatile scaffold for the development of diverse molecules with a wide range of biological activities. While the specific 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is not mentioned in the provided papers, other derivatives within this class have been explored for their potential as analgesic agents [], anticonvulsant agents [], and potential anti-diabetic agents [].
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused triazole and pyrimidine ring system. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities, including potential applications in medicinal chemistry as antimicrobial and anticancer agents. The unique structural characteristics of this compound make it a significant subject of research in various scientific fields, particularly in the synthesis of novel pharmacological agents and organic compounds.
The compound is classified as a triazolopyrimidine due to its structural composition that combines both triazole and pyrimidine rings. It is typically synthesized through various organic chemistry methods, which may include multi-component reactions or specific coupling techniques. The compound's molecular formula and structural features contribute to its classification within heterocyclic compounds, which are integral to many biological systems and synthetic pathways.
The synthesis of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid can be achieved through several methods:
The reactions are often conducted in solvents such as ethanol or dimethylformamide, with catalysts like APTS (3-Aminopropyltriethoxysilane) facilitating the reaction. The conditions are generally mild, allowing for a variety of substituents on the aromatic aldehydes used in the synthesis.
The molecular structure of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid consists of:
This configuration contributes to its chemical reactivity and biological activity.
The compound participates in various chemical reactions:
Reagents such as bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) are frequently employed to facilitate these reactions. The products formed depend significantly on the reaction conditions and specific reagents used.
The mechanism of action for 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid primarily involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents interaction with cyclin A2:
Relevant data includes melting points and spectral data (NMR, IR) confirming its structural integrity post-synthesis.
The applications of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid span several scientific fields:
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid (CAS: 1256643-42-1) features a fused bicyclic heterocyclic scaffold comprising a five-membered 1,2,4-triazole ring condensed with a six-membered pyrimidine ring at the [4,3-a] junction. This architecture creates a planar, electron-deficient system with significant delocalization across the 10-π electron framework (6π from triazole and 4π from pyrimidine) [1] [6]. The molecular formula is C₇H₆N₄O₂ (MW: 178.15 g/mol), with the standardized InChI key (OKHCRVRHLQRYGZ-UHFFFAOYSA-N) confirming atomic connectivity and stereochemistry [1]. Key structural features include:
Table 1: Atomic Connectivity and Bonding in 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic Acid
Position | Atom/Bond | Role/Characteristic |
---|---|---|
3 | -COOH | Carboxylic acid substituent; participates in H-bonding and salt formation |
7 | -CH₃ | Methyl group; electron-donating, modulates electron density |
N1, N3, N4 | Ring nitrogens | Potential metal coordination sites (N3 preferred for monodentate binding) |
N3-C4 | Fusion bond | Links triazole (position 4) to pyrimidine (position 5) |
System | 10-π electrons | Delocalized system with limited aromaticity (6π in triazole, 4π in pyrimidine) |
The 7-methyl and 3-carboxylic acid substituents critically define the compound’s electronic profile and intermolecular interactions:
Table 2: Spectroscopic Signatures of Key Substituents
Substituent | Spectroscopic Technique | Characteristic Signal | Interpretation |
---|---|---|---|
7-CH₃ | ¹H NMR | δ ~2.5 ppm (s, 3H) | Electron-donating effect; no adjacent protons |
7-CH₃ | ¹³C NMR | δ ~25 ppm | Shielding by pyrimidine ring current |
3-COOH | IR | 1710 cm⁻¹ (C=O str); 3000-2500 cm⁻¹ (O-H str) | Dimeric H-bonding in solid state |
3-COOH | ¹³C NMR | δ ~165 ppm | Carbonyl carbon; sensitive to pH changes |
The [4,3-a] fusion isomer differs fundamentally from [1,5-a] analogs in electronic distribution, synthetic accessibility, and biological recognition:
Table 3: Comparative Properties of Triazolopyrimidine Isomers
Property | [4,3-a] Isomer (7-Methyl-3-carboxylic acid) | [1,5-a] Isomer (e.g., 5,7-Dimethyl derivatives) | Biological Implications |
---|---|---|---|
Ring Fusion | Triazole N3-C4 fused to pyrimidine C5 | Triazole N1-C8 fused to pyrimidine N9-C8 | Altered H-bond acceptor geometry |
Preferred Metal Site | N3 (monodentate) | N1/N4 (bidentate) or N3 | Differential complex stability |
Synthetic Yield | High (75-85% via MCRs) | Moderate (40-60% via Dimroth rearrangement) | Scalability advantage for [4,3-a] core |
Acid/Base Behavior | pKa ~3.5 (N3 protonation); pKa ~4.2 (COOH) | pKa ~1.5 (N3 protonation) | [4,3-a] more basic at N3; zwitterion formation possible |
Solubility (logS) | ≈ -2.1 (pH 7.0) | ≈ -3.5 (unsubstituted) | [4,3-a] better suited for hydrophilic environments |
Purine Mimicry | Moderate (divergent H-bond pattern) | High (matches adenine geometry) | [1,5-a] preferred for kinase ATP-site targeting |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1